N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides. This compound features a cyanopropyl group attached to a phenoxypropanamide backbone, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenol and 3-chloropropionitrile.
Formation of Phenoxypropanenitrile: 2,3-dimethylphenol reacts with 3-chloropropionitrile in the presence of a base such as potassium carbonate to form 3-(2,3-dimethylphenoxy)propanenitrile.
Amidation: The nitrile group is then converted to an amide by reacting with an appropriate amine under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the manufacturing of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanopropyl)-3-(2,4-dimethylphenoxy)propanamide: Similar structure with a different substitution pattern on the phenyl ring.
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)butanamide: Similar structure with a butanamide backbone instead of propanamide.
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)acetamide: Similar structure with an acetamide backbone.
Uniqueness
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide is unique due to its specific substitution pattern and the presence of both a cyanopropyl group and a phenoxypropanamide backbone, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-13(10-16)17-15(18)8-9-19-14-7-5-6-11(2)12(14)3/h5-7,13H,4,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUFEUNBTOWGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCOC1=CC=CC(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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